Farnesol

Descripción general

Descripción

El Farnesol es un compuesto orgánico natural de 15 carbonos que pertenece a la clase de los alcoholes sesquiterpénicos acíclicos. En condiciones estándar, es un líquido incoloro con un olor floral. El this compound es hidrófobo e insoluble en agua, pero miscible con aceites. Se encuentra en varios aceites esenciales, como citronela, neroli, ciclamen, hierba limón, azucena, rosa, almizcle, bálsamo y tolu . El this compound se produce a partir de compuestos de isopreno de 5 carbonos tanto en plantas como en animales y juega un papel crucial en la biosíntesis de sesquiterpenoides y esteroides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Farnesol se puede sintetizar a partir del linalool mediante una serie de reacciones químicas. El proceso implica la isomerización del linalool a geraniol, seguida de la ciclación del geraniol para formar this compound. Las condiciones de reacción suelen incluir el uso de catalizadores ácidos y temperaturas controladas para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

En entornos industriales, el this compound a menudo se extrae de los aceites esenciales de las plantas. El proceso de extracción implica la destilación por vapor o la extracción con disolventes para aislar el this compound del material vegetal. El this compound extraído se purifica luego mediante destilación fraccionada para alcanzar el nivel de pureza deseado .

Análisis De Reacciones Químicas

Metabolic and Biosynthetic Reactions

Farnesol is a critical intermediate in the mevalonate pathway , where it undergoes enzymatic transformations essential for sterol and terpenoid biosynthesis.

Phosphorylation to Farnesyl Pyrophosphate (FPP)

This compound is phosphorylated to form farnesyl pyrophosphate (FPP) , a central precursor for sterols, dolichols, and prenylated proteins .

-

Enzyme : this compound kinase

-

Role : FPP serves as a substrate for squalene synthase, initiating cholesterol and ergosterol biosynthesis .

Oxidation Pathways

This compound is oxidized to farnesal (C₁₅H₂₄O) and further to farnesoic acid (C₁₅H₂₄O₂) in mammalian cells .

-

Enzymes : Cytochrome P450 oxidases

-

Significance : These metabolites influence apoptosis and cellular signaling .

Conversion to Squalene and Steroids

FPP dimerizes to form squalene , a precursor for steroids and triterpenes .

-

Reaction :

-

Enzyme : Squalene synthase

Acid-Catalyzed Cyclization

Under acidic conditions, this compound undergoes cyclization to form bisabolene (C₁₅H₂₄) and cadinene (C₁₅H₂₄) .

-

Mechanism :

-

Protonation of a double bond.

-

Carbocation formation and hydride shifts.

-

Deprotonation to yield cyclic terpenes.

-

Esterification and Acetylation

This compound reacts with acetylating agents to form farnesyl acetate , enhancing its stability for perfumery .

Isomerization

Industrial synthesis involves isomerization of nerolidol (C₁₅H₂₆O) to this compound under basic conditions .

Acid-Catalyzed Cyclization Mechanism

| Step | Description | Intermediate |

|---|---|---|

| 1 | Protonation of terminal double bond | Tertiary carbocation |

| 2 | Hydride shift and cyclization | Bicyclic carbocation |

| 3 | Deprotonation | Bisabolene/Cadinene |

Conditions : H₂SO₄ (hot), 149°C .

Oxidation to Farnesoic Acid

| Substrate | Enzyme | Product | Byproduct |

|---|---|---|---|

| This compound | CYP450 oxidase | Farnesoic acid | H₂O₂ |

Reference : Observed in HL-60 leukemia cells .

Derivatives and Analogs

Reactivity and Stability

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Farnesol is synthesized endogenously via the ergosterol pathway and is known for its role as a quorum sensing molecule (QSM). It was first identified in Candida albicans, where it plays a crucial role in inhibiting hyphae formation and biofilm development . The compound exhibits various biological properties, including:

- Antimicrobial Activity : this compound has demonstrated efficacy against a range of microorganisms, including bacteria and fungi. It can inhibit biofilm formation by Staphylococcus aureus and enhance the activity of conventional antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions .

- Anticancer Potential : this compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Pharmacological Applications

This compound's pharmacological potential extends to several therapeutic areas:

2.1. Antimicrobial Applications

This compound's ability to disrupt biofilm formation is particularly valuable in treating chronic infections. Studies have shown that it can significantly reduce bacterial viability and biofilm formation in vitro . For instance, a study revealed that this compound reduced the number of viable S. aureus bacteria by over 100-fold at specific concentrations .

2.2. Neurological Disorders

Recent studies have identified this compound as a promising candidate for neuroprotection in Parkinson's disease. Research conducted at Johns Hopkins University demonstrated that this compound could block the accumulation of the neurotoxic protein PARIS, protecting dopamine-producing neurons in mouse models . Mice fed a diet enriched with this compound exhibited improved motor function and reduced neuronal damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

2.3. Cancer Treatment

This compound has been explored for its anticancer properties, particularly in breast cancer models. It has been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival . Furthermore, combination therapies involving this compound and existing chemotherapeutic agents have shown enhanced efficacy against tumors.

3.1. This compound in Treating Cutaneous Leishmaniasis

A study evaluated the efficacy of this compound against cutaneous leishmaniasis using a BALB/c mouse model. Results indicated that this compound treatment led to significant reductions in lesion size and lymph node swelling compared to standard treatments like paromomycin . This suggests that this compound may serve as an alternative or adjunctive therapy for leishmaniasis.

3.2. This compound's Role in Biofilm Management

Another significant study assessed the impact of this compound on S. aureus biofilms, revealing its capacity to inhibit biofilm formation effectively while also sensitizing bacteria to antibiotics . These findings underscore the potential of this compound as a therapeutic agent in managing biofilm-associated infections.

Data Summary

Mecanismo De Acción

El Farnesol ejerce sus efectos a través de varios objetivos moleculares y vías. Funciona como una molécula de detección de cuórum en los hongos, regulando la expresión de genes involucrados en la formación de biopelículas y la virulencia. El this compound inhibe la formación de biopelículas al bloquear la conversión de células de levadura a formas miceliales .

Además, el this compound actúa como un inhibidor endógeno de los canales de calcio dependientes de voltaje tipo N en las células de mamíferos. Esta inhibición afecta la homeostasis del calcio y las vías de señalización celular, contribuyendo a sus efectos biológicos .

Comparación Con Compuestos Similares

El Farnesol es similar a otros alcoholes sesquiterpénicos, como el nerolidol y el bisabolol. es único en su capacidad de actuar como una molécula de detección de cuórum y su papel en la biosíntesis de hormonas juveniles en los insectos .

Compuestos similares

Nerolidol: Otro alcohol sesquiterpénico con características estructurales similares pero diferentes actividades biológicas.

Bisabolol: Un alcohol sesquiterpénico conocido por sus propiedades antiinflamatorias y calmantes para la piel.

El papel único del this compound en la detección de cuórum y su participación en la biosíntesis de hormonas juveniles lo distinguen de estos compuestos similares .

Actividad Biológica

Farnesol is a naturally occurring acyclic sesquiterpene alcohol that plays significant roles in various biological processes, particularly in microbial interactions and human health. This article explores the biological activities of this compound, emphasizing its antimicrobial properties, effects on immune function, and potential therapeutic applications.

This compound is synthesized via the mevalonate pathway and is known for its role as a quorum-sensing molecule, particularly in Candida albicans. It influences several physiological processes including:

- Filamentation : this compound inhibits the transition of C. albicans from yeast to filamentous forms, which is crucial for its pathogenicity.

- Biofilm Development : this compound affects biofilm formation by various pathogens, contributing to its antimicrobial efficacy.

- Drug Efflux : It modulates drug efflux mechanisms in bacteria, enhancing the effectiveness of certain antibiotics.

- Apoptosis : this compound has been shown to induce apoptosis in various cell types, including cancer cells.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy has been documented in several studies:

- Against Staphylococcus aureus : this compound effectively kills persister cells that are tolerant to conventional antibiotics, making it a promising candidate for treating resistant infections .

- Against Pseudomonas aeruginosa : Research indicates that this compound can disrupt biofilms formed by this pathogen, enhancing its potential as an anti-biofilm agent .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Kills persister cells | |

| Pseudomonas aeruginosa | Disrupts biofilms | |

| Candida albicans | Inhibits filamentation |

Immune Modulation

This compound's interaction with immune cells has significant implications for its biological activity:

- Dendritic Cells : this compound alters the metabolism of dendritic cells derived from monocytes, impairing their ability to prime T cells. This is mediated through changes in sphingolipid metabolism and mitochondrial function .

- Inflammatory Responses : In models of acne vulgaris, this compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study: Effects on Acne Vulgaris

A study investigated the effects of this compound on acne lesions induced by Cutibacterium acnes. Results showed significant reductions in inflammatory responses and improved tissue repair compared to standard treatments like clindamycin gel. The optimal concentration for therapeutic effects was identified as 0.8 mM .

Therapeutic Applications

The multifaceted biological activities of this compound suggest several therapeutic applications:

- Anti-biofilm Agent : this compound's ability to disrupt biofilms positions it as a potential treatment for chronic infections associated with biofilm-forming bacteria.

- Anti-cancer Properties : Its pro-apoptotic effects may be leveraged in cancer therapies, particularly against resistant cancer cell lines.

- Anti-inflammatory Treatments : Given its efficacy in reducing inflammation, this compound could be developed into topical treatments for inflammatory skin conditions.

Propiedades

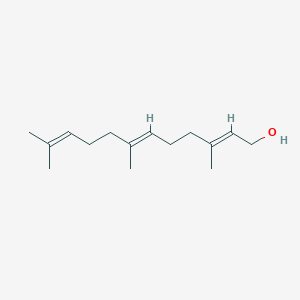

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDAMVZIKSXKFV-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040789 | |

| Record name | trans,trans-Farnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Farnesol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000394 [mmHg] | |

| Record name | Farnesol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ... | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Slightly yellow liquid | |

CAS No. |

4602-84-0, 106-28-5 | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Farnesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Farnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-Farnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Farnesol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESOL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23PI60R17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does farnesol exert its antifungal activity?

A: this compound exhibits antifungal activity through multiple mechanisms. [] It interferes with ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to altered membrane permeability and integrity. [] this compound also induces oxidative stress by depleting intracellular glutathione levels. This depletion is further exacerbated by the upregulation of efflux pumps like Cdr1p, which expel glutathione conjugates from the cell. [] this compound can trigger apoptosis in fungal cells through a classical apoptotic process, ultimately leading to cell death. [] Additionally, this compound affects fungal morphogenesis by inhibiting the yeast-to-hyphae transition, a process often associated with virulence in pathogenic fungi like Candida albicans. []

Q2: How does this compound affect calcium signaling in cells?

A: this compound has been shown to block L-type Ca2+ channels in vascular smooth muscle cells. This inhibition appears to be voltage-independent and occurs by targeting the α1C subunit of the channel. [] The blockage of these channels could contribute to the blood pressure-lowering effects observed with this compound. []

Q3: Can this compound influence cytokine expression during infection?

A: Yes, studies using a mouse model of candidiasis demonstrate that exogenous this compound can disrupt the normal progression of cytokine expression during infection. [] Pretreatment with this compound was shown to reduce the elevation of key Th1 cytokines like IFN-γ and IL-12, crucial for mounting an effective immune response against Candida albicans. [] Additionally, this compound pretreatment led to an increase in the Th2 cytokine IL-5, which may further skew the immune response away from a protective Th1 response. []

Q4: Does this compound interact with any transcription factors?

A4: this compound has been implicated in the regulation of several transcription factors:

- Tup1: this compound's inhibition of filamentous growth in Candida albicans is partly mediated by the transcriptional repressor Tup1. [] this compound treatment increases Tup1 expression, leading to the repression of hypha-specific genes like HWP1 and RBT1. []

- NF-κB: In human lung adenocarcinoma cells, this compound induces the expression of immune response and inflammatory genes, including IL-6, CXCL3, IL-1α, and COX-2. This induction occurs through the activation of the NF-κB signaling pathway, involving p65/RelA phosphorylation and translocation to the nucleus. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q6: Are there different isomers of this compound?

A: Yes, this compound exists as four possible isomers due to its three points of unsaturation. The most common and biologically active isomer is trans,trans-farnesol. [, ]

Q7: How do structural modifications of this compound affect its activity?

A: Derivatization of this compound can significantly impact its activity. For example, conjugating this compound with succinic anhydride or maleic anhydride (creating suc-farnesol and mal-farnesol, respectively) enhances its ability to inhibit all-trans-retinoic acid (atRA) metabolism. [] This suggests that the presence of carboxylic end groups and increased hydrophobicity contribute to the inhibitory activity. []

Q8: What are some strategies to improve this compound's stability and bioavailability?

A8: this compound's hydrophobic nature limits its bioavailability. To overcome this, researchers have explored various encapsulation strategies, including:

- Nanoliposomes: Encapsulating this compound in nanoliposomes, specifically small unilamellar vesicles (SUVs), has been shown to significantly improve its delivery to muscle cells. This targeted delivery enhances this compound's ability to inhibit inflammatory gene expression induced by free fatty acids. []

- Hyaluronic acid (HA) nanoparticles: Combining this compound with HA nanoparticles not only improves its stability but also allows for slow drug release, leading to enhanced anti-inflammatory and osteoarthritis-preventive effects in a rabbit model. []

Q9: How is this compound metabolized in humans?

A: this compound is metabolized to farnesyl glucuronide in the liver, kidney, and intestine. [] The specific enzymes responsible for this glucuronidation are UGT1A1 (primarily in the liver) and UGT2B7 (primarily in the intestine). [] this compound can also be hydroxylated to hydroxythis compound in the liver, which is further metabolized to hydroxyfarnesyl glucuronide. []

Q10: What are some in vitro and in vivo models used to study this compound's effects?

A10: A variety of models have been employed to investigate the biological activities of this compound:

- Microbial growth assays: These assays assess this compound's antifungal and antibacterial activity by measuring the growth inhibition of various microorganisms, including Candida species, Paracoccidioides brasiliensis, and Staphylococcus aureus. [, , ]

- Biofilm formation assays: These assays evaluate the impact of this compound on the formation and viability of microbial biofilms, often using crystal violet staining or metabolic activity assays. [, , ]

- Cell culture models: Researchers utilize various cell lines, such as human lung adenocarcinoma cells (H460), human osteosarcoma cells (Saos-2), human colorectal carcinoma cells (HCT-116), and primary human skeletal myoblasts, to study this compound's effects on cell viability, gene expression, and signaling pathways. [, , , ]

- Mouse models of candidiasis: These models are used to evaluate this compound's impact on fungal burden, cytokine expression, and disease progression in systemic and mucosal candidiasis. [, ]

- Rabbit models of osteoarthritis: These models help assess the preventive and reparative effects of this compound against osteoarthritis, analyzing cartilage degradation, inflammatory markers, and extracellular matrix synthesis. []

Q11: What is known about this compound's toxicity?

A11: While this compound exhibits various biological activities, its safety profile needs to be carefully evaluated.

- Cytotoxicity: High concentrations of this compound (e.g., 3 mM or higher) have been shown to inhibit the spreading of pre-osteoblastic cells (MC3T3-E1) in vitro. []

- Allergic contact dermatitis: this compound is considered a potential contact allergen, and there are reports of individuals experiencing allergic reactions to it. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.